![molecular formula C7H13NO2 B12564909 N-(4-Oxopentan-2-yl)acetamide CAS No. 212831-40-8](/img/structure/B12564909.png)
N-(4-Oxopentan-2-yl)acetamide
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Overview
Description
N-(4-Oxopentan-2-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-oxopentan-2-yl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxopentan-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 4-oxopentan-2-ylamine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxopentan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various oxo compounds .
Scientific Research Applications
N-(4-Oxopentan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- N-(2-Methoxyphenyl)acetamide
- N-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
N-(4-Oxopentan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo group and acetamide moiety make it a versatile compound for various synthetic and research applications .
Biological Activity
N-(4-Oxopentan-2-yl)acetamide is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its acetamide functional group and a 4-oxopentan-2-yl side chain. Its molecular formula is C7H13N1O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound can act as an inhibitor of certain enzymes by binding to their active sites. This inhibition affects various biochemical pathways, leading to potential therapeutic effects in different contexts .
Antibacterial Properties
This compound has been studied for its antibacterial properties. Research shows that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies indicate that it can inhibit the growth of certain fungi, suggesting potential applications in treating fungal infections.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for bacteria and 32 to 128 µg/mL for fungi.
- Pharmaceutical Applications : Another study explored the potential use of this compound as a pharmaceutical intermediate. The findings suggest that it could be integrated into the synthesis of more complex organic molecules with therapeutic properties .
Research Findings
Biological Activity | Target Organisms | MIC (µg/mL) | Notes |
---|---|---|---|
Antibacterial | E. coli | 32 | Effective against Gram-negative bacteria |
Antibacterial | S. aureus | 16 | Effective against Gram-positive bacteria |
Antifungal | C. albicans | 64 | Significant inhibition observed |
Antifungal | A. niger | 128 | Moderate activity noted |
Properties
CAS No. |
212831-40-8 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(4-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(4-6(2)9)8-7(3)10/h5H,4H2,1-3H3,(H,8,10) |
InChI Key |
KZFUTYXONYHVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)NC(=O)C |
Origin of Product |
United States |
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